3-(1H-pyrrol-1-yl)pyridine
Overview
Description
3-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that consists of a pyridine ring fused with a pyrrole ringThe molecular formula of this compound is C9H8N2, and it has a molecular weight of 144.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrrole with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings .
Scientific Research Applications
3-(1H-pyrrol-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits various biological activities.
Pyrrolo[3,4-c]pyridine: Known for its potential in treating nervous and immune system diseases.
Pyrrolidine: A versatile scaffold used in drug discovery for its pharmacophore properties
Uniqueness
3-(1H-pyrrol-1-yl)pyridine is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-pyrrol-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFWVEKHAJYTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353067 | |
Record name | 3-(1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72692-99-0 | |
Record name | 3-(1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential challenges in achieving selective cyclization of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine?
A1: 2-Hydrazino-3-(1H-pyrrol-1-yl)pyridine possesses multiple reactive sites that could participate in cyclization reactions. The molecule contains two nitrogen atoms within the hydrazino group, and the pyrrole ring itself could also be involved. Therefore, achieving regioselectivity in the cyclization reaction would be crucial. Factors such as reaction conditions (temperature, solvent, catalyst), steric hindrance, and electronic effects within the molecule could significantly influence the reaction pathway and product formation. The research presented in the articles likely explores these factors to optimize the desired cyclization outcome [, ].
Q2: What analytical techniques would be crucial in characterizing the products of the cyclization reaction?
A2: Given the potential for multiple cyclization products, employing various spectroscopic techniques would be essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, would provide detailed information about the carbon and hydrogen environments in the product molecule, helping to pinpoint the cyclization site [, ]. Mass spectrometry would confirm the molecular weight of the product, while Infrared (IR) spectroscopy could be used to identify specific functional groups present in the cyclized product. By combining data from these techniques, researchers can confidently determine the structure of the cyclized product.
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